molecular formula C27H24N6O4 B12586414 Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)

Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)

Cat. No.: B12586414
M. Wt: 496.5 g/mol
InChI Key: INJUVNWOFHYUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Taxonomy of Polycyclic Benzodiazepine Systems

Polycyclic benzodiazepines are defined by their fused aromatic and heterocyclic rings, which confer unique electronic and steric properties. The core structure of pyrrolo[3,2,1-jk]benzodiazepine consists of a seven-membered diazepine ring fused to a benzene ring and a pyrrole moiety, creating a tricyclic system (Figure 1). The numbering system follows IUPAC guidelines, with the benzodiazepine portion prioritized as the parent structure.

Table 1: Comparative Structural Features of Benzodiazepine Derivatives

Class Core Structure Key Substituents Example Compounds
1,4-Benzodiazepines Benzene + 1,4-diazepine Halogens, methyl, nitro Diazepam, Clonazepam
Triazolobenzodiazepines Fused triazole + diazepine Triazole ring, chloro, fluorine Alprazolam, Estazolam
Pyrrolobenzodiazepines Benzodiazepine + pyrrole Imidazo[1,2-a]pyridine, morpholine Target Compound

The target compound’s architecture includes an imidazo[1,2-a]pyridine substituent at the 7-position and a morpholinylcarbonyl group at the 2-position. These modifications introduce additional hydrogen-bonding capabilities and conformational rigidity, which are critical for target selectivity. The imidazo[1,2-a]pyridine moiety, a bicyclic system with a bridgehead nitrogen, enhances π-π stacking interactions with aromatic residues in biological targets, while the morpholinylcarbonyl group improves aqueous solubility through its polar tertiary amine and carbonyl functionalities.

Historical Context of Pyrrolobenzodiazepine (PBD) Discovery and Development

The discovery of benzodiazepines dates to the 1950s, with the synthesis of chlordiazepoxide marking the first therapeutic agent in this class. However, pyrrolobenzodiazepines (PBDs) emerged later as a distinct subclass, driven by efforts to enhance binding affinity and reduce off-target effects. Early PBDs, such as anthramycin, were isolated from Streptomyces species and demonstrated potent DNA-binding properties, laying the groundwork for synthetic analogs.

The integration of imidazo[1,2-a]pyridine into PBDs represents a milestone in medicinal chemistry. This modification, first reported in the 2010s, arose from computational studies predicting improved interaction with bromodomains—epigenetic readers involved in gene regulation. Concurrently, advances in multicomponent reactions, such as the Ugi/cyclization sequence, enabled efficient synthesis of complex PBD scaffolds (Figure 2). For example, thermocontrolled cyclization strategies allowed selective access to pyrrolo[2,1-c]benzodiazepine-3-ones or pyrroloquinazolines, depending on reaction conditions.

Significance of Imidazo[1,2-a]pyridine and Morpholinylcarbonyl Substituents in PBD Functionalization

The imidazo[1,2-a]pyridine substituent at the 7-position serves dual roles: (1) it extends the conjugated π-system, enhancing binding to hydrophobic protein pockets, and (2) its nitrogen atoms participate in hydrogen bonding with acidic residues like aspartate or glutamate. Density functional theory (DFT) calculations have shown that this moiety reduces the energy barrier for cyclization during synthesis, favoring kinetic products under mild conditions.

The morpholinylcarbonyl group at the 2-position modulates pharmacokinetic properties. Morpholine’s oxygen atom increases solubility via hydrogen bonding with water molecules, while the carbonyl group stabilizes the molecule through resonance with the adjacent nitrogen. This substituent also mitigates first-pass metabolism by resisting oxidative dealkylation—a common degradation pathway for alkylamine-containing drugs.

Synthetic Pathway Highlights

  • Ugi Reaction : A four-component reaction assembles the imidazo[1,2-a]pyridine-pyrrole precursor.
  • Cyclization : Controlled heating (80–120°C) induces intramolecular amide bond formation, yielding the tricyclic PBD core.
  • Functionalization : Post-cyclization reactions introduce the morpholinylcarbonyl group via carbodiimide-mediated coupling.

Properties

Molecular Formula

C27H24N6O4

Molecular Weight

496.5 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-3-yl-4-[10-(morpholine-4-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione

InChI

InChI=1S/C27H24N6O4/c34-25-22(23(26(35)29-25)20-14-28-21-6-1-2-7-33(20)21)19-16-31-8-9-32(27(36)30-10-12-37-13-11-30)15-17-4-3-5-18(19)24(17)31/h1-7,14,16H,8-13,15H2,(H,29,34,35)

InChI Key

INJUVNWOFHYUIN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C3=CC=CC(=C32)CN1C(=O)N4CCOCC4)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives typically involves multi-step processes. One common approach starts with the formation of the pyrrolo ring, followed by the construction of the benzodiazepine core.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Amide Bond Formation

  • Reaction : The 4-morpholinylcarbonyl group forms via amide coupling between a carboxylic acid and morpholine.

  • Mechanism : Activated carboxylic acid (e.g., via EDC/HOBt) reacts with morpholine to form a stable amide bond.

  • Citation : This step aligns with standard amide synthesis protocols .

Reagent Role Conditions
Carboxylic AcidPrecursor to amideActivated (e.g., EDC)
MorpholineAmine nucleophileRoom temperature
HOBt or DMAPCatalyst/ActivatorDry DMF or dichloromethane

Ring-Closing Reactions

  • Benzodiazepine Cyclization : Formation of the pyrrolo-benzodiazepine core involves intramolecular cyclization, potentially mediated by acid or base catalysts.

  • Mechanism : Nucleophilic attack of an amino group on a carbonyl carbon to form a fused ring system.

Substitution Reactions

  • Imidazo[1,2-a]pyridine Coupling : The pyridin-3-yl group is introduced via substitution on the pyrrole ring, likely through aromatic nucleophilic substitution.

  • Conditions : High temperatures or catalytic metal systems (e.g., palladium for cross-coupling).

Biological Interactions and Reactivity

The compound exhibits ATP-competitive inhibition of glycogen synthase kinase-3 (GSK-3), with structural features enabling strong binding affinity. Key interactions include:

  • Hydrogen Bonding : The morpholinylcarbonyl group and pyrrole dione may engage in hydrogen bonding with GSK-3’s active site residues.

  • Hydrophobic Interactions : The fluorinated benzodiazepine core likely contributes to non-polar interactions within the enzyme’s pocket.

Structural Feature Role in Reactivity
Fluorine SubstitutionEnhances lipophilicity and binding affinity
Morpholinylcarbonyl GroupEngages in hydrogen bonding with GSK-3
Pyrrole-2,5-DioneParticipates in π-π stacking or charge interactions

Chemical Stability and Liability

  • Amide Hydrolysis : The morpholinylcarbonyl amide may hydrolyze under acidic or basic conditions, though stability is enhanced by the electron-withdrawing effect of the carbonyl group.

  • Ring Strain : The tricyclic benzodiazepine core’s stability is influenced by its fused ring system, which may undergo degradation under harsh conditions (e.g., prolonged heating).

Comparison of Analog Compounds

Compound Key Difference Reactivity Implications
LY2090314 (Piperidinylcarbonyl)Piperidine substituent instead of morpholineBroader lipophilicity, altered amide stability
Imidazo[1,2-a]pyridine DerivativesVarying substitution patternsDifferent electronic environments affecting coupling reactivity

Experimental Data and Findings

  • Synthesis Yield : Multi-step syntheses typically yield moderate to high purity (>95%) under optimized conditions .

  • Purification : Column chromatography or crystallization is employed to isolate the compound from reaction byproducts.

Scientific Research Applications

Anticancer Activity

Pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives have been explored for their anticancer properties. These compounds are known to interact with DNA, particularly by binding to the minor groove and alkylating guanine bases. This mechanism disrupts DNA replication and transcription, leading to cell death in cancerous cells. Notably, the compound SJG-136, a dimeric pyrrolo[2,1-c][1,4]benzodiazepine, is currently undergoing Phase II clinical trials for its efficacy against various cancers, including breast and gastrointestinal cancers .

Table 1: Summary of Anticancer Applications

CompoundMechanism of ActionCancer Types TargetedClinical Status
SJG-136DNA minor groove bindingBreast, gastrointestinal cancersPhase II Trials
PBD-8Non-nucleoside HIV-1 RT inhibitorHIV-related malignanciesPreclinical

Antiviral Properties

Research indicates that certain pyrrolo[3,2,1-jk][1,4]benzodiazepines exhibit antiviral activity against HIV-1. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent viral replication by inhibiting the reverse transcriptase enzyme essential for viral RNA conversion to DNA. The compound PBD-8 has shown promising results with an IC90 value of 0.29 μg/mL against HIV-1 .

Central Nervous System Effects

Pyrrolo[3,2,1-jk][1,4]benzodiazepines have been investigated for their effects on the central nervous system (CNS). Some derivatives demonstrate anxiolytic and sedative properties similar to traditional benzodiazepines but potentially with fewer side effects. These compounds may modulate GABA receptors and have been studied for their potential in treating anxiety disorders and insomnia .

Table 2: CNS Applications

CompoundTarget ReceptorsEffectsPotential Uses
Various PBDsGABA_A receptorsAnxiolytic, sedativeAnxiety disorders, insomnia

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Their application in treating inflammatory diseases such as arthritis is currently being explored through various preclinical studies .

Synthesis and Derivative Development

The synthesis of pyrrolo[3,2,1-jk][1,4]benzodiazepines involves complex methodologies that allow for the modification of functional groups to enhance biological activity. Recent advancements in synthetic techniques have enabled researchers to create novel derivatives with improved pharmacological profiles. For instance, coupling reactions have been utilized to attach various pharmacophores that can enhance anticancer or antiviral activity .

Case Study: Synthesis of Novel Derivatives

A recent study focused on synthesizing a new class of imidazo[1,5-a]pyridine-piperazine linked PBD conjugates aimed at evaluating their antitumor potential. The synthetic route involved multiple steps including diazotization and cyclization reactions to yield the desired compounds effectively .

Mechanism of Action

The mechanism of action of pyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives involves their ability to interact with specific molecular targets, such as DNA or enzymes. These interactions can disrupt normal cellular processes, leading to cell death or inhibition of viral replication. The exact pathways involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related PBD derivatives:

Compound Substituents Biological Activity Mechanism Reference
Target Compound (9CI) 4-morpholinylcarbonyl, imidazo[1,2-a]pyridin-3-yl Anticancer (ovarian, NSCLC, colorectal) DNA minor groove binding, covalent adduct formation
9-Fluoro-PBD (7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-9-fluoro) 9-fluoro, 1-piperidinylcarbonyl Chemotherapy potentiation in gastric and colorectal cancers DNA alkylation, inhibition of DNA repair pathways
Chrysene-linked PBD Hybrid Chrysene aromatic system Cytotoxicity in leukemia and melanoma cells Intercalation-enhanced DNA binding
Chalcone-PBD Hybrid (Compound 44) Chalcone linkage Broad-spectrum anticancer activity (leukemia, renal, colon) Dual DNA binding and topoisomerase inhibition
Anthramycin Natural PBD (unsubstituted) Antitumor antibiotic Covalent N2-guanine adduct formation

Key Findings from Comparative Studies

  • DNA-Binding Affinity : The imidazo[1,2-a]pyridine substituent enhances DNA-binding specificity relative to chrysene-linked hybrids, which rely on intercalation for activity . Thermal denaturation assays show that the target compound elevates DNA melting temperature (ΔTm = ~2.0°C), comparable to azepane-conjugated PBDs (ΔTm = 2.0°C for compound 4b) .
  • Anticancer Spectrum : Unlike chalcone-PBD hybrids (broad activity across 8 cancer types), the target compound exhibits selectivity for solid tumors, likely due to the imidazo-pyridine moiety’s steric and electronic properties .
  • Mechanistic Divergence: While anthramycin and other natural PBDs form irreversible DNA adducts, synthetic derivatives like the target compound may exhibit reversible binding, balancing efficacy with reduced genotoxicity .

Biological Activity

Pyrrolo[3,2,1-jk][1,4]benzodiazepines (PBDs) are a class of compounds recognized for their diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of the specific compound Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI) .

Overview of Pyrrolo[3,2,1-jk][1,4]benzodiazepines

PBDs are tricyclic compounds that have garnered attention due to their ability to interact with DNA and exhibit anticancer properties. They are often classified as "privileged structures" because of their potential to serve as leads for drug development across various therapeutic areas.

Anticancer Properties

PBDs have demonstrated significant anticancer activity through various mechanisms:

  • DNA Interaction : PBDs bind selectively to the minor groove of DNA. This interaction can lead to the alkylation of guanine bases, disrupting DNA replication and transcription processes. For instance, anthramycin and its derivatives have shown efficacy against several cancer types including breast cancer and lymphomas .
  • Cytotoxicity : A study involving pyrrolo[2,1-c][1,4]benzodiazepine hybrids linked with indole carboxylates revealed potent cytotoxic effects on human melanoma cells (A2058). These hybrids not only exhibited enhanced DNA-binding capabilities but also induced apoptosis in these cells .

Neuroprotective Effects

Recent research has identified certain PBD derivatives as neuroprotective agents . For example:

  • Cadmium-Induced Toxicity : Pyrrolo[2,1-c][1,4]benzodiazepine-3,11-diones were found to protect SH-SY5Y neuroblastoma cells from cadmium-induced apoptosis. The most effective derivative in this study improved cell viability significantly and downregulated markers associated with endoplasmic reticulum stress .

Anticonvulsant Activity

Some PBD derivatives have been evaluated for their anticonvulsant properties . Pharmacological screening has indicated that certain compounds exhibit significant hypnotic and anticonvulsant activities compared to reference drugs .

Structure-Activity Relationship (SAR)

The biological activity of PBDs is heavily influenced by their chemical structure. Variations in substituents at specific positions on the benzodiazepine scaffold can enhance or diminish their therapeutic effects:

  • Substituent Effects : The presence of alkyl heterocycles at the N10 position appears crucial for neuroprotective activity . Similarly, modifications at the C8 position have been linked to improved anticancer efficacy .

Case Study 1: Anticancer Hybrid Agents

A series of pyrrolo[2,1-c][1,4]benzodiazepine-indole conjugates were synthesized and tested for anticancer activity. The results showed that these hybrids significantly increased cytotoxicity against A2058 melanoma cells compared to their parent compounds. Flow cytometric analysis confirmed that these agents effectively induced apoptosis by promoting cell cycle arrest in the G2/M phase .

Case Study 2: Neuroprotection Against Cadmium Toxicity

In a study focusing on neuroprotection, twenty-six derivatives of pyrrolo[2,1-c][1,4]benzodiazepine were synthesized and tested against cadmium-induced toxicity in neuronal cells. The most potent compound exhibited a cell viability rate of 68.6% at a concentration of 25 μM and demonstrated the ability to inhibit apoptosis through modulation of ER stress pathways .

Q & A

Basic Research Question

  • NMR Spectroscopy : Resolves covalent adduct structures (e.g., anthramycin-d(ATGCAT)₂) via NOE correlations and chemical shift perturbations .
  • Mass Spectrometry (HRMS) : Confirms adduct molecular weights with <5 ppm error, critical for identifying cross-linked species .
  • Circular Dichroism (CD) : Detects helical distortion in DNA upon adduct formation, correlating with thermodynamic destabilization .

How do contradictory data on CYP inhibition by pyrrolobenzodiazepines inform drug development?

Advanced Research Question
Pyrrolo[2,1-c][1,4]benzodiazepine dimers exhibit dual CYP modulation:

  • NADPH-independent inhibition of CYP2B6 : Irreversible binding via carbinolamine-mediated covalent modification .
  • NADPH-dependent TDI of CYP3A4/5 : Mechanism involves metabolite intermediate complex (MIC) formation, requiring preincubation for IC50 shifts >30-fold .
    Implication : Prioritize CYP2C8 screening (IC50 = 1.1 µM) to avoid drug-drug interactions in combinatorial therapies .

What methodologies resolve discrepancies in antitumor activity across in vitro vs. in vivo models?

Advanced Research Question

  • Pharmacokinetic Optimization : PEGylation improves bioavailability of hydrophobic derivatives, reducing off-target effects .
  • Tumor Microenvironment Profiling : Hypoxia-selective activation of prodrugs (e.g., 5-aziridinyl derivatives) enhances specificity .
  • 3D Tumor Spheroid Models : Bridge gap between monolayer cytotoxicity (e.g., IC50 = 12 nM) and xenograft efficacy (TGI = 85%) .

How can computational modeling guide the design of pyrrolobenzodiazepine analogs?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict DNA minor groove binding free energies (ΔG ~ −8 kcal/mol) and residence times (>100 ns) .
  • QSAR Studies : Correlate electron-withdrawing substituents (e.g., nitro) with enhanced cross-linking efficiency (R² = 0.91) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.